n,n-Dimethylcyclooctanamine
Description
N,N-Dimethylcyclooctanamine (C₁₀H₂₁N, molecular weight 155.28 g/mol) is a tertiary amine featuring a cyclooctane ring substituted with a dimethylamino group (–N(CH₃)₂). Its structure combines the steric effects of an eight-membered cycloalkane ring with the electron-donating properties of the dimethylamine moiety.
Properties
CAS No. |
17630-21-6 |
|---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
N,N-dimethylcyclooctanamine |
InChI |
InChI=1S/C10H21N/c1-11(2)10-8-6-4-3-5-7-9-10/h10H,3-9H2,1-2H3 |
InChI Key |
QKMDVMAZORRHAL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylcyclooctanamine typically involves the alkylation of cyclooctanamine with methylating agents. One common method is the reaction of cyclooctanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylcyclooctanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethylcyclooctanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield cyclooctylamine using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: N,N-Dimethylcyclooctanone
Reduction: Cyclooctylamine
Substitution: Various substituted cyclooctanamine derivatives
Scientific Research Applications
N,N-Dimethylcyclooctanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N,N-Dimethylcyclooctanamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
N,N-Dimethyloctylamine (CAS 7378-99-6)
N-Methyldioctylamine (CAS 4455-26-9)
- Structure : Branched tertiary amine with two octyl chains and one methyl group.
- Molecular Formula : C₁₇H₃₇N | MW : 255.48 g/mol .
- Physical Properties :
- Key Differences :
- Bulkier substituents in N-Methyldioctylamine reduce solubility in polar solvents compared to N,N-Dimethylcyclooctanamine.
- Cyclooctanamine’s cyclic structure may enhance enantioselectivity in catalysis, unlike branched acyclic analogs.
Cyclopentanamine Derivatives (e.g., 1-(Dimethylamino)-N,N-dimethylcyclopentanamine, CAS 5062-75-9)
N,N-Dimethylacetamide (CAS 127-19-5)
- Structure: Amide with dimethylamino and acetyl groups.
- Molecular Formula: C₄H₉NO | MW: 87.12 g/mol .
- Physical Properties :
- Key Differences: The amide group in N,N-Dimethylacetamide increases polarity and hydrogen-bonding capacity, unlike the non-polar cyclooctanamine. Amides are less basic than amines due to resonance stabilization of the carbonyl group.
Data Table: Comparative Properties of Selected Compounds
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